4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one
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Overview
Description
4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one is a complex organic compound that features a combination of furan, oxadiazole, and piperazine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one typically involves multiple steps:
Formation of the Furan-2-yl-1,2,4-oxadiazole Core: This can be achieved by reacting furan-2-carboxylic acid hydrazide with carbon disulfide, followed by cyclization to form the oxadiazole ring.
Attachment of the Piperazine Moiety: The piperazine derivative can be synthesized separately and then coupled with the oxadiazole core using appropriate coupling agents and conditions.
Final Assembly:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and rigorous purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The oxadiazole ring can be reduced under specific conditions to form amines or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic reagents such as alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the oxadiazole ring may produce amines .
Scientific Research Applications
4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its interactions with various biological targets.
Biological Studies: It is used in studies to understand its mechanism of action and its effects on cellular processes.
Industrial Applications:
Mechanism of Action
The mechanism of action of 4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one involves its interaction with specific molecular targets such as enzymes and receptors. The furan and oxadiazole moieties may interact with active sites of enzymes, while the piperazine group can bind to receptor sites, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
5-Furan-2-yl-1,3,4-oxadiazole-2-thiol: This compound shares the oxadiazole and furan moieties but differs in its thiol group.
5-Furan-2-yl-4H-1,2,4-triazole-3-thiol: Similar in structure but contains a triazole ring instead of an oxadiazole ring.
N-[(5-(6-(4-fluorophenyl)pyridine-3-yl)1,3,4-oxadiazol-2-yl)methyl]-substituted-1-amine: Contains an oxadiazole ring but differs in the substituents and overall structure.
Uniqueness
4-[3-(Furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one is unique due to its combination of furan, oxadiazole, and piperazine moieties, which confer distinct biological activities and potential therapeutic applications. Its structure allows for diverse interactions with molecular targets, making it a valuable compound for research and development in medicinal chemistry .
Properties
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-1-[4-(4-methoxyphenyl)piperazin-1-yl]butan-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O4/c1-27-17-9-7-16(8-10-17)24-11-13-25(14-12-24)20(26)6-2-5-19-22-21(23-29-19)18-4-3-15-28-18/h3-4,7-10,15H,2,5-6,11-14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXWBMCNPIKSZRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)CCCC3=NC(=NO3)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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